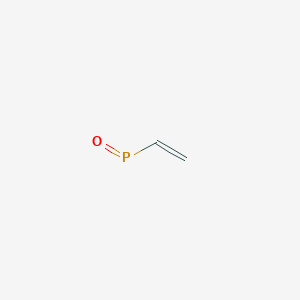
Ethenylphosphanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenylphosphanone is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethenyl group and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenylphosphanone can be synthesized through several methods. One common approach involves the reaction of ethenylphosphine with carbon monoxide under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors to optimize the yield and efficiency of the reaction. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ethenylphosphanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphine derivatives.
Substitution: The ethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Scientific Research Applications
Ethenylphosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: this compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which ethenylphosphanone exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, influencing their function and activity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Ethenylphosphanone can be compared with other organophosphorus compounds, such as:
Phosphine: Unlike phosphine, this compound contains an ethenyl group, which imparts different reactivity and properties.
Phosphine Oxides: this compound can be oxidized to form phosphine oxides, which have distinct chemical behaviors.
Phosphonates: These compounds have a similar phosphorus-carbon bond but differ in their functional groups and applications.
Uniqueness: this compound’s unique combination of an ethenyl group and a carbonyl group makes it a versatile compound with diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its significance.
Properties
CAS No. |
51285-65-5 |
|---|---|
Molecular Formula |
C2H3OP |
Molecular Weight |
74.02 g/mol |
IUPAC Name |
1-phosphorosoethene |
InChI |
InChI=1S/C2H3OP/c1-2-4-3/h2H,1H2 |
InChI Key |
ONLFBNDNPYLPCT-UHFFFAOYSA-N |
Canonical SMILES |
C=CP=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















